Cas no 2229614-62-2 (3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine)

3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine
- EN300-1924976
- 2229614-62-2
-
- インチ: 1S/C8H8BrClFN/c1-5(4-9)7-6(10)2-3-12-8(7)11/h2-3,5H,4H2,1H3
- InChIKey: GLDDAWNKTDEQLX-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C(=NC=CC=1Cl)F
計算された属性
- せいみつぶんしりょう: 250.95127g/mol
- どういたいしつりょう: 250.95127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924976-2.5g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 2.5g |
$3585.0 | 2023-09-17 | ||
Enamine | EN300-1924976-10.0g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 10g |
$7866.0 | 2023-05-31 | ||
Enamine | EN300-1924976-0.1g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.1g |
$1610.0 | 2023-09-17 | ||
Enamine | EN300-1924976-5g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 5g |
$5304.0 | 2023-09-17 | ||
Enamine | EN300-1924976-10g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 10g |
$7866.0 | 2023-09-17 | ||
Enamine | EN300-1924976-0.5g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.5g |
$1757.0 | 2023-09-17 | ||
Enamine | EN300-1924976-1.0g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 1g |
$1829.0 | 2023-05-31 | ||
Enamine | EN300-1924976-0.05g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.05g |
$1537.0 | 2023-09-17 | ||
Enamine | EN300-1924976-1g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 1g |
$1829.0 | 2023-09-17 | ||
Enamine | EN300-1924976-0.25g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.25g |
$1683.0 | 2023-09-17 |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridineに関する追加情報
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine: A Comprehensive Overview
The compound with CAS No. 2229614-62-2, commonly referred to as 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a brominated alkyl group at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine through multi-step processes that involve strategic nucleophilic substitutions and electrophilic aromatic substitutions. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The synthesis process typically begins with the preparation of a pyridine derivative, followed by successive substitution reactions to introduce the halogen atoms and the brominated alkyl group.
The structural uniqueness of 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine has been leveraged in several cutting-edge studies. For instance, recent research has explored its potential as a building block in drug discovery, particularly in the development of novel anti-cancer agents. The compound's ability to modulate key cellular pathways has been highlighted in preclinical models, suggesting its potential as a lead compound for therapeutic interventions.
In addition to its pharmacological applications, 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine has found utility in materials science. Its electronic properties make it a promising candidate for use in organic electronics, such as in the development of advanced semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical stability.
The environmental impact of 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine has also been a topic of interest. Researchers have investigated its biodegradation pathways under various environmental conditions, aiming to assess its potential risks to ecosystems. Preliminary findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in natural environments.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine with high precision. These methods have provided insights into the compound's molecular structure, stereochemistry, and stability under different conditions.
In conclusion, 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine (CAS No. 229614658) stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing scientific and technological frontiers.
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